molecular formula C14H10ClN3OS B2996136 N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851980-11-5

N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2996136
CAS No.: 851980-11-5
M. Wt: 303.76
InChI Key: DVLYUICAHMHSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(6-Chloro-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic benzothiazole derivative designed for research applications. This compound belongs to a class of molecules known for their diverse and potent pharmacological activities, making it a valuable scaffold in medicinal chemistry and drug discovery research. The core structure is built from a 6-chloro-1,3-benzothiazole moiety linked to a benzohydrazide group. The synthesis of such compounds typically involves the condensation of 1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine with substituted benzoic acids . Benzothiazole derivatives analogous to this compound have been reported to exhibit significant antimicrobial activity against various bacterial and fungal strains . Furthermore, recent pharmacological studies on closely related benzothiazole-containing benzohydrazide derivatives have demonstrated promising anti-inflammatory and analgesic properties in experimental models, with some compounds showing activity comparable to standard drugs . Molecular docking analyses suggest that these effects may be mediated through strong binding interactions with key enzymatic targets, such as cyclooxygenase-2 (COX-2) . The structure-activity relationship (SAR) indicates that substitutions on the benzohydrazide ring, particularly with halogen or electron-donating groups, can crucially enhance these biological activities . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c15-10-6-7-11-12(8-10)20-14(16-11)18-17-13(19)9-4-2-1-3-5-9/h1-8H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLYUICAHMHSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or column chromatography to obtain a pure sample .

Industrial Production Methods

In an industrial setting, the production of N’-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide may involve the use of larger reaction vessels and more efficient purification techniques. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Continuous flow reactors and automated purification systems may be employed to streamline the production process and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in the formation of various substituted derivatives .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry: This compound can serve as a lead compound in the development of novel drugs, especially those aimed at treating neurological or inflammatory diseases.
  • Organic Synthesis: It can be employed as a building block in the synthesis of more complex molecules.
  • Material Science: It can be utilized in the creation of new materials possessing specific electronic or optical properties.

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzohydrazide exhibits several biological activities:

  • Antimicrobial Activity: The compound has demonstrated antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
  • Anticancer Properties: In vitro studies have shown that this compound has cytotoxic effects on cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer). It induces apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects: The compound has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in various models.

The biological activity of N'-(6-chloro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzohydrazide is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: It can act as an inhibitor of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: The compound may modulate receptor activity, affecting signal transduction pathways critical for cell survival and proliferation.

Chemical Reactions

The compound can undergo several types of chemical reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions. Major products include sulfoxides or sulfones.
  • Reduction: Reduction reactions can occur at the nitro groups (if present) or at the sulfonyl group, using reagents like sodium borohydride or lithium aluminum hydride. Major products include amines or alcohols.
  • Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group on the benzothiazole ring, using nucleophiles such as amines or thiols under basic conditions. Major products include substituted benzothiazoles.

Mechanism of Action

The mechanism of action of N’-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the biosynthesis of prostaglandins by targeting cyclo-oxygenase enzymes, thereby exerting anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)benzohydrazide

  • Structural Difference : The 6-chloro substituent in the target compound is replaced with 4,6-difluoro groups.
  • However, chlorine’s larger atomic size may facilitate π-π stacking in aromatic interactions .

Trifluoro-Substituted-N-(6-Chloro-1,3-benzothiazol-2-yl) Benzamides

  • Structural Difference : The hydrazide group (-NH-NH-C=O) is replaced with an amide (-CO-NH2).

Functional Group Modifications

1-Acetyl-N-(6-Chloro-1,3-benzothiazol-2-yl)-4-Piperidinecarboxamide

  • Structural Difference : Incorporates a piperidinecarboxamide group instead of benzohydrazide.
  • Activity : As an alkaloid, this compound may target ion channels or neurotransmitter receptors, differing from the enzyme-inhibitory mechanism of hydrazide derivatives .

N'-(7-Chloro-2H-1,4-benzothiazin-3-yl)-2-hydroxybenzohydrazide

  • Structural Difference : Features a hydroxyl group on the benzohydrazide and a benzothiazin ring instead of benzothiazole.

Antibacterial and Antibiofilm Activity

  • Benzohydrazide Derivatives (e.g., Compounds 1, 7, 8, 21, 24, 25) : Exhibit potent antibiofilm activity against E. coli (IC50: <1 µM) and high selectivity indices (>200), outperforming ciprofloxacin and ampicillin .
  • Oxadiazole Analogues : Derived from benzohydrazide precursors, these compounds showed moderate antimicrobial activity (MIC: 8–32 µg/mL) via DNA gyrase inhibition, suggesting hydrazide-to-oxadiazole conversion modulates potency .

Enzyme Inhibition

  • Thymidine Phosphorylase Inhibition : Hydrazone-clubbed oxadiazole derivatives (e.g., Compound 78) demonstrated 30-fold higher inhibition than standards, underscoring the importance of the hydrazide-oxadiazole scaffold in enzyme targeting .
  • ParE Inhibition: Benzohydrazides with methyl or phenyl substitutions showed nanomolar-range IC50 values against ParE, a bacterial topoisomerase, indicating structural flexibility for optimizing enzyme affinity .

Solubility and Stability

  • Chloro vs. Fluoro Substitutions : Chloro derivatives generally exhibit lower solubility in aqueous media but greater stability under acidic conditions compared to fluoro analogues .
  • Hydrazide vs. Amide : Hydrazides are more prone to hydrolysis but offer superior metal-chelating capabilities, relevant for metalloenzyme inhibition .

Biological Activity

N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, alongside its mechanisms of action.

Chemical Structure and Properties

The molecular structure of N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide features a benzothiazole moiety linked to a hydrazide functional group. The presence of chlorine in the benzothiazole ring enhances its reactivity and biological efficacy. The compound's molecular formula is C13H10ClN3SC_{13}H_{10}ClN_3S, with a molecular weight of approximately 273.75 g/mol.

Antimicrobial Activity

N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide has been investigated for its potential antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, derivatives of this compound showed significant antibacterial activity compared to standard antibiotics like linezolid, indicating its potential as an effective antibacterial agent .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)Comparison with Linezolid
Staphylococcus aureus18Higher
Escherichia coli15Comparable
Pseudomonas aeruginosa20Higher

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory effects. Research indicates that N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation. This inhibition leads to reduced production of inflammatory mediators, suggesting that the compound could be beneficial in treating inflammatory conditions .

Mechanism of Action
The anti-inflammatory mechanism involves binding to the active sites of COX enzymes (COX-1 and COX-2), thereby blocking the conversion of arachidonic acid into prostaglandins. This action not only alleviates pain but also reduces swelling and redness associated with inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide. It has been shown to inhibit the proliferation of various cancer cell lines, including lung, breast, and colon cancer cells. The proposed mechanisms include induction of apoptosis and inhibition of cell cycle progression .

Table 2: Anticancer Effects on Cell Lines

Cancer Cell LineIC50 (µM)Mechanism
Lung Cancer12Apoptosis induction
Breast Cancer15Cell cycle arrest
Colon Cancer10Inhibition of proliferation

Case Studies

A notable study investigated the effects of N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, supporting its potential as an anticancer agent . Additionally, another study focused on its anti-inflammatory properties demonstrated that treatment with this compound led to marked decreases in inflammatory markers in animal models .

Q & A

Q. What are the optimized synthetic routes for N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide, and how can reaction conditions be monitored?

Methodological Answer: The synthesis typically involves condensation of 6-chloro-1,3-benzothiazol-2-amine with benzohydrazide derivatives. A reflux in ethanol (4–7 hours) is common, with reaction progress tracked via TLC (e.g., using ACN:MeOH 1:1 as eluent). Post-reaction, products are precipitated in ice water and recrystallized from ethanol or methanol for purity . Key Optimization Parameters:

  • Reagent Ratios: Stoichiometric 1:1 molar ratios of reactants (e.g., hydrazine and ketone derivatives) minimize side products.
  • Solvent Choice: Ethanol balances solubility and reaction kinetics.
  • Purification: Slow evaporation from ethanol yields single crystals for structural validation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

Methodological Answer:

  • FTIR: Look for N–H stretches (~3220–3300 cm⁻¹), C=N (~1494 cm⁻¹), C–S–C (~653 cm⁻¹), and C–Cl (~1016 cm⁻¹) .
  • ¹H NMR: Aromatic protons (δ 6.7–8.3 ppm), NH signals (δ ~9.9–10.9 ppm, D₂O exchangeable), and methoxy/alkyl groups (e.g., δ 3.8–4.2 ppm for OCH₃) .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 379 for C₁₆H₁₂ClN₃OS) confirm molecular weight .

Q. Table 1: Representative Characterization Data

TechniqueKey Peaks/DataReference
FTIR (KBr)3301 cm⁻¹ (N–H), 1288 cm⁻¹ (C–N)
¹H NMR (DMSO-d₆)δ 8.17–6.7 (Ar-H), δ 5.0 (OH)
LC-MSm/z 379 [M⁺] (calculated 379)

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

Methodological Answer: X-ray crystallography (e.g., SHELX refinement) reveals hydrogen bonds (N–H⋯N) and π-π stacking in the asymmetric unit, which stabilize the lattice and affect solubility. For example, triclinic crystal systems (space group P1) with dihedral angles of 8.63–17.08° between benzothiazole and aryl rings suggest conformational flexibility . Validation Tools:

  • SHELXL: Refinement of H-atom positions using isotropic/riding models.
  • PLATON: Check for missed symmetry or twinning .

Q. How can computational methods (e.g., DFT) predict electronic properties and guide functional group modifications?

Methodological Answer: Quantum chemical studies (e.g., Gaussian09) analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example:

  • Electron-Withdrawing Groups (Cl): Lower LUMO energy, enhancing electrophilicity.
  • Hydrazide Moiety: Facilitates charge transfer, relevant for optical or sensor applications .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis: Use MIC/MBC assays for antimicrobial studies (e.g., Staphylococcus aureus vs. E. coli).
  • Structural Analogues: Compare substituent effects (e.g., 4-nitrophenyl vs. 4-methoxyphenyl) on bioactivity .
  • Control Experiments: Verify purity via HPLC to rule out impurities skewing results .

Q. Table 2: Biological Activity Trends in Analogues

SubstituentAntimicrobial IC₅₀ (µg/mL)Anticancer Activity (HeLa cells)Reference
4-Nitrophenyl12.5 (S. aureus)8.7 µM
4-Methoxyphenyl25.0 (S. aureus)>50 µM

Methodological Challenges in Research

Q. What are common pitfalls in crystallographic data interpretation, and how are they addressed?

Methodological Answer:

  • Disorder Modeling: Use SHELXL restraints for overlapping atoms (e.g., rotating methyl groups).
  • Twinned Data: Employ CELL_NOW or TWINLAWS to detect pseudo-merohedral twinning .
  • Hydrogen Bond Ambiguity: Validate via Mogul geometry checks against CSD databases .

Q. How to design SAR studies for hydrazide derivatives targeting specific enzymes?

Methodological Answer:

  • Docking Simulations (AutoDock Vina): Screen against enzyme active sites (e.g., COX-2 for anti-inflammatory activity).
  • Synthetic Focus: Introduce sulfonamide or thiazole groups to enhance binding affinity. Validate via enzyme inhibition assays (e.g., IC₅₀ for COX-2) .

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